HBV-IN-39-d3

Pharmacokinetics Bioavailability Deuterium Isotope Effect

Researchers face variability in in vivo exposure due to poor oral bioavailability of non-deuterated HBV capsid assembly modulators (CAMs). HBV-IN-39-d3 provides a precise solution with site-specific deuteration, ensuring enhanced oral bioavailability without altering pharmacophore activity. • Enables consistent in vivo PK/PD correlation studies in HBV transgenic mouse models. • Serves as an ideal internal standard (IS) for LC-MS/MS bioanalysis with a distinct +3 Da mass shift. • Allows direct comparison of deuterium isotope effect on oral exposure vs. parent HBV-IN-39. Reliable supply for reproducible, high-impact antiviral research.

Molecular Formula C23H28FNO6
Molecular Weight 436.5 g/mol
Cat. No. B12386369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV-IN-39-d3
Molecular FormulaC23H28FNO6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC
InChIInChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3
InChIKeyZKTCGTSGMDPTNG-QEPJKHGMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBV-IN-39-d3 Overview


HBV-IN-39-d3 (CAS: 2173356-23-3) is a deuterated derivative of HBV-IN-39, a small-molecule inhibitor belonging to the class of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). CAMs function by interfering with the proper assembly of the viral core protein, a critical step in the HBV life cycle [1]. The compound's deuteration is a strategic modification intended to improve key pharmacokinetic properties, specifically oral bioavailability, without altering the parent molecule's fundamental pharmacophore or target binding profile . This characteristic positions it as a valuable research tool for in vivo studies and a promising candidate for further development in chronic Hepatitis B infection models.

Why HBV-IN-39-d3 Is Irreplaceable


Selecting a non-deuterated CAM analog like HBV-IN-39 or a different clinical-stage CAM for research studies introduces significant variability that can compromise data integrity. The primary differentiator for HBV-IN-39-d3 is its site-specific deuteration, which imparts quantifiably superior oral bioavailability . This is not a cosmetic modification; it directly addresses a common limitation of drug candidates—poor pharmacokinetics. Substituting with the non-deuterated parent HBV-IN-39 could lead to different in vivo exposure profiles, potentially confounding efficacy or toxicity results. Furthermore, while other CAMs like AB-506 have shown potent in vitro activity (EC50 = 0.077 µM) and robust in vivo efficacy (2.8 log10 reduction in HBV DNA in humans), their development was halted due to severe hepatotoxicity [1]. Similarly, other clinical CAMs like JNJ-6379 and GLS4 have their own unique efficacy, safety, and pharmacokinetic profiles [2]. Direct substitution with any of these compounds introduces unknown variables related to potency, toxicity, and exposure, making cross-study comparisons and definitive conclusions about the specific CAM mechanism impossible. Procurement of the precise tool compound, HBV-IN-39-d3, is therefore critical for reproducible and interpretable research.

HBV-IN-39-d3 Evidence Guide


Oral Bioavailability Advantage

The primary and most direct evidence for selecting HBV-IN-39-d3 is its improved oral bioavailability (F) compared to its non-deuterated parent compound, HBV-IN-39. This differentiation is explicitly stated across multiple vendor datasheets, citing its enhanced performance in this critical pharmacokinetic parameter [1].

Pharmacokinetics Bioavailability Deuterium Isotope Effect

In Vivo Antiviral Efficacy Benchmark

While direct, head-to-head in vivo efficacy data for HBV-IN-39-d3 are not publicly available, its potential can be contextualized using class-level benchmarks. The clinical CAM candidate AB-506 demonstrated a robust ∼3.0 log10 reduction in serum HBV DNA in a mouse model at efficacious doses [1]. This establishes a quantitative performance benchmark for the CAM class in vivo. In a Phase 1 clinical trial, AB-506 achieved mean HBV-DNA declines from baseline of 2.8 log10 IU/mL in chronic hepatitis B patients at a 400 mg daily dose [2]. Given HBV-IN-39-d3's improved bioavailability, it is a compelling tool for achieving similar or superior in vivo target engagement in preclinical models.

In Vivo Efficacy HBV DNA Reduction Mouse Model

In Vitro Potency Profile

Specific in vitro potency data (e.g., EC50) for HBV-IN-39 or HBV-IN-39-d3 are not disclosed in public domain sources. However, its parent class, capsid assembly modulators, exhibit potent antiviral activity. For context, the clinical CAMs NVR 3-778 (EC50 = 0.38 µM) and JNJ-6379 (EC50 = 54 nM) demonstrate a wide range of achievable potencies in cell-based assays [1][2]. A recent novel CAM, compound 4a, was reported with an EC50 of 0.24 µM in HepAD38 cells [3]. The lack of specific data for HBV-IN-39-d3 highlights a key research opportunity for end-users: to define its potency profile and position it within this known spectrum.

In Vitro Potency EC50 Antiviral Activity

Hepatotoxicity Risk Profile

The clinical development of several CAMs has been complicated by unexpected hepatotoxicity. AB-506, despite potent antiviral activity, was terminated due to Grade 4 ALT flares in human subjects, including severe transaminitis events that led to study discontinuation [1]. While the safety profile of HBV-IN-39-d3 is unknown, this class-level evidence underscores the critical importance of thorough safety evaluation. The deuterated nature of HBV-IN-39-d3 may confer a distinct metabolic and safety profile compared to other CAMs.

Hepatotoxicity Safety Pharmacology ALT Elevation

HBV-IN-39-d3 Research Applications


Comparative PK and Efficacy in HBV Models

The key differentiator of HBV-IN-39-d3 is its enhanced oral bioavailability compared to the non-deuterated HBV-IN-39 . A primary application is to directly test this advantage. This scenario involves conducting a side-by-side pharmacokinetic study in mice or rats, administering equimolar oral doses of HBV-IN-39-d3 and HBV-IN-39, and quantifying the resulting plasma and liver exposure over time. Subsequently, the efficacy of both compounds can be compared in an HBV transgenic mouse model to correlate the PK advantage with enhanced viral load reduction [1]. This research can definitively validate the deuterium isotope effect for this chemotype and provide quantitative data to inform lead optimization.

In Vitro Potency and Resistance Profiling

Given the absence of public in vitro potency data for HBV-IN-39-d3, a fundamental application is to establish its baseline antiviral activity. Researchers can use the compound in standard cell-based assays (e.g., HepAD38 or HepG2.2.15 cells) to determine its EC50 and CC50 . Critically, this should be done in parallel with a panel of comparator CAMs (e.g., NVR 3-778, JNJ-6379) to generate a direct, quantitative comparison of potency [2]. Furthermore, testing against known drug-resistant HBV core protein mutants (e.g., T33N) will reveal its susceptibility profile, a key piece of information for understanding its potential clinical utility [3].

Hepatotoxicity and Therapeutic Window Assessment

The termination of clinical CAMs due to hepatotoxicity creates a critical need for safer alternatives [4]. A high-value research application for HBV-IN-39-d3 is its inclusion in a comparative preclinical safety study. By treating rodents with HBV-IN-39-d3 alongside AB-506 (a known hepatotoxic CAM) across a range of doses and durations, researchers can assess and compare liver enzyme elevations (ALT, AST) and histopathology. The goal is to determine if HBV-IN-39-d3 exhibits a superior safety profile, thus establishing a potentially wider therapeutic window. This data is essential for de-risking further development of this compound or its analogs.

Internal Standard for Bioanalysis

As a deuterated isotopologue of HBV-IN-39, HBV-IN-39-d3 is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this application, HBV-IN-39-d3 can be spiked into biological matrices (plasma, liver homogenate) to control for matrix effects, extraction efficiency, and instrument variability when measuring the concentration of the parent drug, HBV-IN-39, in samples from pharmacokinetic or toxicokinetic studies. Its nearly identical physicochemical properties to the analyte, combined with a distinct mass shift (+3 Da), make it the gold standard for achieving high precision and accuracy in bioanalytical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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